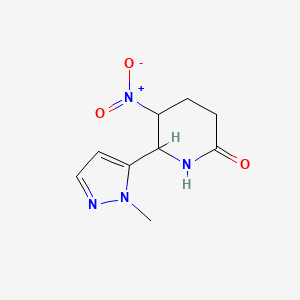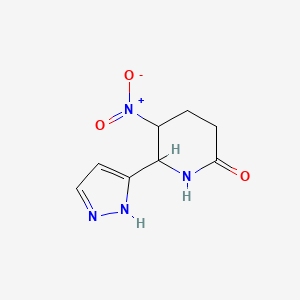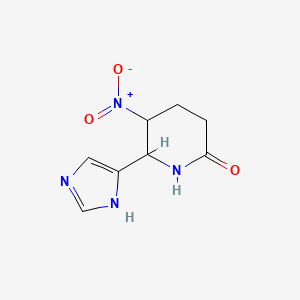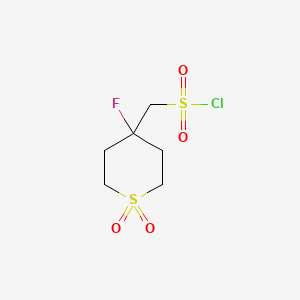
3-(trifluoromethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)furan-2-carboxylic acid, also known as TFFCA, is a highly versatile compound found in a variety of industrial and research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical tool in a variety of scientific research applications. In addition to its wide range of uses, TFFCA has a number of biochemical and physiological effects that make it a valuable research tool. Finally, the paper will discuss potential future directions for the use of TFFCA.
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)furan-2-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical tool in a variety of scientific research applications. In particular, this compound has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and as an analytical tool in the analysis of organic compounds. Additionally, this compound has been used as a reagent in the synthesis of metal-containing compounds, such as catalysts and ligands.
Wirkmechanismus
3-(trifluoromethyl)furan-2-carboxylic acid is a highly versatile compound, and its mechanism of action varies depending on its application. In general, this compound acts as a nucleophile, and can react with electrophiles such as electrophilic aromatic compounds, halogens, and other electrophiles. In addition, this compound can react with Lewis acids, such as transition metal ions, to form complexes. This compound can also act as an acid, and can react with bases to form salts.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a valuable research tool. This compound is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of compounds, including drugs and other xenobiotics. In addition, this compound has been shown to have anti-inflammatory effects, and to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This compound has also been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(trifluoromethyl)furan-2-carboxylic acid is a highly versatile compound, and its use in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high reactivity, which allows for rapid synthesis of compounds. Additionally, this compound is relatively inexpensive and easily accessible, making it a cost-effective reagent for laboratory experiments. However, this compound is also known to be highly toxic, and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential future directions for the use of 3-(trifluoromethyl)furan-2-carboxylic acid are numerous. This compound could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and metal-containing compounds. Additionally, this compound could be used as an analytical tool in the analysis of organic compounds. This compound could also be used as a therapeutic agent, due to its anti-inflammatory and antibacterial properties. Finally, this compound could be used as a tool to study the biochemical and physiological effects of a variety of compounds.
Synthesemethoden
3-(trifluoromethyl)furan-2-carboxylic acid can be synthesized through a number of different methods, including the direct reaction of trifluoroacetic acid with furan, the reaction of furfuryl alcohol with trifluoromethanesulfonic anhydride, and the reaction of furfural with trifluoromethanesulfonic acid. The most commonly used method is the direct reaction of trifluoroacetic acid and furan, which can be carried out in either aqueous or organic solvents. The reaction proceeds via a nucleophilic substitution reaction, and yields this compound as the major product.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHHESHPNFBRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)
![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)